N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative featuring a thioacetamide linker substituted with a 2,4-dimethylphenyl group and a 4-nitrophenyl moiety at position 3 of the pyrimidoindole core. The pyrimido[5,4-b]indole scaffold is structurally similar to purine bases, enabling interactions with biological targets such as Toll-like receptors (TLRs) .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c1-15-7-12-20(16(2)13-15)27-22(32)14-36-26-29-23-19-5-3-4-6-21(19)28-24(23)25(33)30(26)17-8-10-18(11-9-17)31(34)35/h3-13,28H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGPPACQSXPOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C21H18N6O4
- Molecular Weight : 418.4 g/mol
- CAS Number : 887459-00-9
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O4 |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 887459-00-9 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimido compounds have shown activity against various bacterial strains. The presence of the nitrophenyl group has been linked to enhanced antimicrobial efficacy due to its electron-withdrawing properties, which can increase the compound's reactivity towards bacterial targets .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar compounds have been evaluated for their ability to inhibit viral replication. For example, derivatives containing the pyrimidine moiety have been tested against HIV and other viruses, demonstrating promising results in inhibiting viral enzymes like reverse transcriptase .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit various enzymes involved in metabolic pathways. For instance, some derivatives showed moderate inhibitory effects on liver microsomal enzymes involved in drug metabolism .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated a series of nitrophenyl-substituted compounds for their antibacterial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard antibiotics .
- Antiviral Screening : Another research focused on the antiviral potential of pyrimidine derivatives. The compound demonstrated IC50 values in the low micromolar range against HIV strains, indicating a strong potential for further development as an antiviral agent .
- Enzyme Inhibition Studies : Research on enzyme inhibitors revealed that related compounds could inhibit retinoic acid metabolizing enzymes with varying potencies. The incorporation of specific functional groups enhanced their inhibitory effects significantly .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- Structure-Activity Relationship (SAR) : Modifications in the thieno[3,2-d]pyrimidine structure can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Some compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against resistant strains .
- Broad-Spectrum Activity : The compound's derivatives have shown activity against various fungal pathogens, including drug-resistant strains of Candida, indicating its potential for developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties:
- Mechanism of Action : It may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- DNA Intercalation : There is potential for intercalating into DNA, affecting gene expression and cellular functions .
Case Studies
- A study highlighted the synthesis and evaluation of various thieno[3,2-d]pyrimidine derivatives for their antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against resistant bacterial strains .
- Another investigation focused on the anticancer potential of similar compounds where structure modifications led to improved selectivity and potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among analogs include substitutions on the pyrimidoindole core, the aryl group at position 3, and the acetamide-linked substituent. These modifications influence solubility, target affinity, and metabolic stability.
Physicochemical and Spectral Data
While spectral data for the target compound are absent in the evidence, analogs provide benchmarks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
